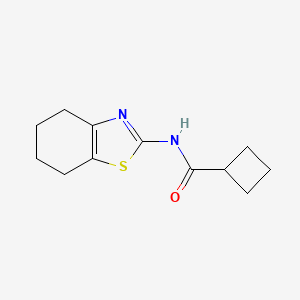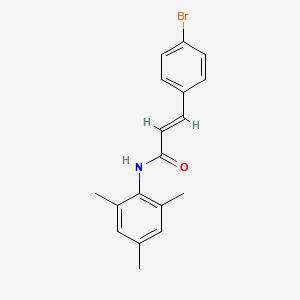![molecular formula C16H14FNO2 B5710793 1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
1-[(4-fluorophenoxy)acetyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluorophenoxy)acetyl]indoline, also known as FPAI, is a chemical compound that belongs to the class of indoline derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPAI has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenoxy)acetyl]indoline has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer research. Additionally, this compound has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 1-[(4-fluorophenoxy)acetyl]indoline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes, including the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-fluorophenoxy)acetyl]indoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. This compound has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, this compound also has some limitations for lab experiments. It may have limited solubility in certain solvents, which may affect its bioavailability. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-fluorophenoxy)acetyl]indoline. One potential direction is the development of this compound analogs with improved properties, such as increased solubility or potency. Additionally, the exact mechanism of action of this compound could be further elucidated through additional research studies. This compound could also be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied in animal models to determine its potential therapeutic applications in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-tumor properties. The exact mechanism of action of this compound is not fully understood, but it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound analogs with improved properties and the study of this compound in animal models.
Synthesemethoden
The synthesis of 1-[(4-fluorophenoxy)acetyl]indoline involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2-(4-fluorophenoxy)acetate in the presence of a base. The reaction results in the formation of the intermediate compound, which is then cyclized to form this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDZQFBMHNPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)


![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)
